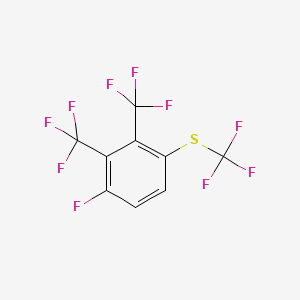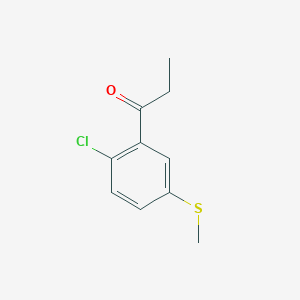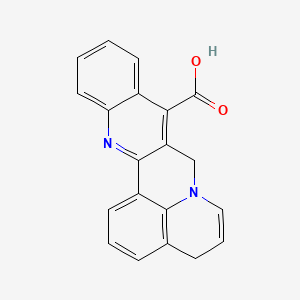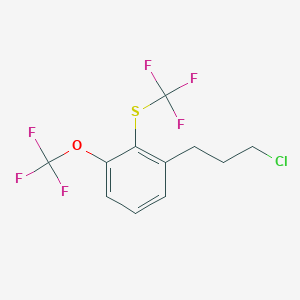
1-(3-Chloropropyl)-3-(trifluoromethoxy)-2-(trifluoromethylthio)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Chloropropyl)-3-(trifluoromethoxy)-2-(trifluoromethylthio)benzene is a complex organic compound characterized by the presence of chloropropyl, trifluoromethoxy, and trifluoromethylthio groups attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloropropyl)-3-(trifluoromethoxy)-2-(trifluoromethylthio)benzene typically involves multiple steps, starting from readily available precursors. One common approach is the nucleophilic substitution reaction where a chloropropyl group is introduced to a benzene ring already substituted with trifluoromethoxy and trifluoromethylthio groups. The reaction conditions often include the use of polar aprotic solvents and catalysts to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and chromatography to ensure the compound meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-Chloropropyl)-3-(trifluoromethoxy)-2-(trifluoromethylthio)benzene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific substituents on the benzene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of new substituents to the benzene ring.
Wissenschaftliche Forschungsanwendungen
1-(3-Chloropropyl)-3-(trifluoromethoxy)-2-(trifluoromethylthio)benzene has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be used in studies involving the interaction of organic compounds with biological systems, particularly in the development of new pharmaceuticals.
Medicine: The compound’s unique chemical properties make it a candidate for drug development and medicinal chemistry research.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which 1-(3-Chloropropyl)-3-(trifluoromethoxy)-2-(trifluoromethylthio)benzene exerts its effects involves interactions with molecular targets such as enzymes, receptors, and other proteins. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biochemical and physiological effects. The pathways involved may include signal transduction, metabolic processes, and other cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(3-Chloropropyl)-3-(trifluoromethoxy)-2-(trifluoromethylthio)benzene
- 1-(3-Chloropropyl)-3-(trifluoromethoxy)-2-(trifluoromethylthio)toluene
- 1-(3-Chloropropyl)-3-(trifluoromethoxy)-2-(trifluoromethylthio)phenol
Uniqueness
This compound is unique due to the specific combination of its substituents, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective or versatile.
Eigenschaften
Molekularformel |
C11H9ClF6OS |
|---|---|
Molekulargewicht |
338.70 g/mol |
IUPAC-Name |
1-(3-chloropropyl)-3-(trifluoromethoxy)-2-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C11H9ClF6OS/c12-6-2-4-7-3-1-5-8(19-10(13,14)15)9(7)20-11(16,17)18/h1,3,5H,2,4,6H2 |
InChI-Schlüssel |
MMGHWJAKNDMDOR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)OC(F)(F)F)SC(F)(F)F)CCCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



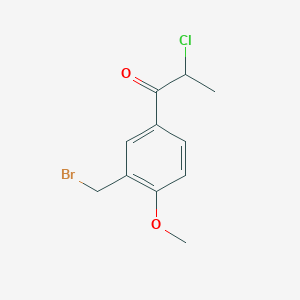
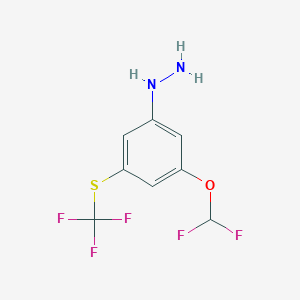
![Acetic acid;tert-butyl 3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B14064527.png)
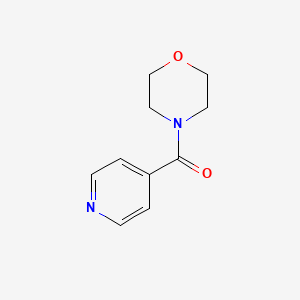
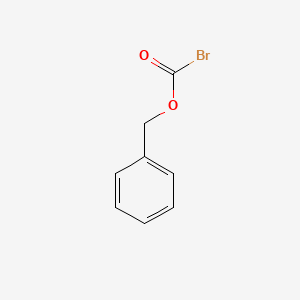

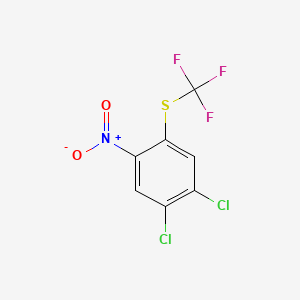
![N-Benzyl-N-ethyl-4-[(E)-(5-nitro-1,3-thiazol-2-yl)diazenyl]aniline](/img/structure/B14064544.png)
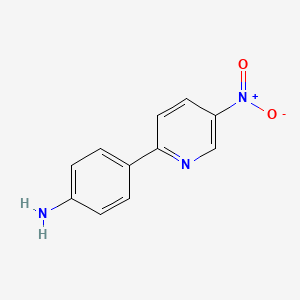
![2-hexyldecyl 5-bromo-2-[5-[5-bromo-3-(2-hexyldecoxycarbonyl)thiophen-2-yl]thiophen-2-yl]thiophene-3-carboxylate](/img/structure/B14064551.png)
